The table below summarizes the available technical data for a specific deuterated form of norgestrel, Norgestrel-d6 [1].
| Property | Specification |
|---|---|
| CAS No. | 2376035-98-0 [1] |
| Molecular Formula | C₂₁H₂₂D₆O₂ [1] |
| Molecular Weight | 318.48 g/mol [1] |
| Isotope | Deuterium (D), labeled Levonorgestrel [1] |
| Chemical Purity | ≥98% (by HPLC) [1] |
| Appearance | Solid (White to off-white) [1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months [1] |
| Primary Application | Internal standard for quantitative NMR, GC-MS, or LC-MS analysis [1] |
While a direct synthesis of deuterated norgestrel is not described, research on similar compounds provides strong methodological clues.
The following diagram illustrates the general workflow for creating and applying deuterated norgestrel based on the gathered information.
The table below summarizes the key technical data for this compound, a deuterium-labeled form of the progestogen Norgestrel, compiled from supplier documentation [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 2015995-56-7 [1] [4] |
| Molecular Formula | C₂₁H₂₃D₅O₂ [1] [2] [3] |
| Molecular Weight | 317.48 g/mol [1] [2] [3] |
| Chemical Name | This compound [2] |
| Appearance | White Solid [2] |
| Storage | Room temperature or 2-8°C (Refrigerator) [1] [2] |
| Purity | >95% (Refer to supplier Certificate of Analysis) [3] |
| Unlabeled CAS | 6533-00-2 [1] [3] [4] |
| Primary Application | Internal Standard for NMR, GC-MS, or LC-MS [1] |
This compound is primarily used as an internal standard in quantitative bioanalysis. Here is a typical workflow for its application:
Typical workflow using this compound as an internal standard for bioanalysis.
Stable isotope-labeled compounds like this compound are invaluable in scientific research for several reasons [1]:
When planning your work with this compound, please keep the following in mind:
The table below summarizes the key handling and storage information for Norgestrel-d5 from the available safety data and product specifications.
| Aspect | Specification / Recommendation |
|---|---|
| Recommended Storage | Refrigerator at 2-8°C [1]; -20°C for powder [2] |
| Appearance | White solid [1] |
| Handling Precautions | Avoid inhalation, contact with eyes/skin, and dust formation [2]. Use with adequate ventilation and appropriate personal protective equipment (PPE) [2]. |
| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, impervious clothing [2]. |
| Other Hazards | Classified as not a hazardous substance per its Safety Data Sheet [2]. |
This compound is a deuterium-labeled stable isotope of Norgestrel. Its main application in research is serving as an internal standard in quantitative analytical techniques [3] [4] [5].
While this compound itself may not be classified as hazardous, general laboratory safety practices should always be followed.
The flowchart below outlines a general experimental workflow for using this compound as an internal standard in bioanalysis, reflecting common practices in the field [3] [6].
General workflow for using this compound as an internal standard in bioanalysis.
1. Introduction Norgestrel is a synthetic progestin used in various hormonal contraceptives and therapies [1] [2]. Its deuterated analog, Norgestrel-d5, serves as a crucial internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, enabling precise and accurate quantification of the analyte by correcting for variability during sample preparation and instrument analysis [1] [2]. This application note details a sensitive, validated LC-MS/MS method for quantifying this compound, adapted from well-characterized procedures for levonorgestrel and multi-analyte contraceptive panels [1] [2] [3].
2. Materials and Methods
2.1. Chemicals and Reagents
2.2. Instrumentation and Chromatography The experimental setup and workflow for the LC-MS/MS system can be visualized as follows:
Liquid Chromatography:
Mass Spectrometry:
2.3. Sample Preparation Protocol The following liquid-liquid extraction (LLE) procedure is recommended based on the search results [1]:
3. Method Validation Summary While full validation for this compound as an IS is not required, the table below summarizes key validation parameters from methods for the non-deuterated analyte, indicating the expected performance for a well-developed assay [1] [2] [3].
Table 1: Summary of LC-MS/MS Method Validation Data from Reference Methods
| Validation Parameter | Result for Levonorgestrel/Norgestrel | Reference |
|---|---|---|
| Linear Range | 49.6 - 1500 pg/mL (LNG, plasma) | [1] |
| LLOQ | 49.6 pg/mL (LNG, plasma) | [1] |
| Accuracy | 95% - 108% (for multiple HC in serum) | [2] |
| Precision (CV) | ≤ 12.1% (for multiple HC in serum) | [2] |
| Recovery | > 90% (LNG, rat plasma) | [3] |
| Matrix Effect | Minimal | [3] |
4. Experimental Protocol for a Typical Run
5. Conclusion This application note outlines a robust and sensitive LC-MS/MS method, adapted from published literature, suitable for the quantification of this compound. The method employs a straightforward liquid-liquid extraction and LC-MS/MS analysis in positive ESI mode, providing a reliable foundation for bioanalytical applications.
While Norgestrel-d5 is a logical choice, the current scientific literature predominantly utilizes a closely related deuterated standard, D-(-)-Norgestrel-d7, for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis of Levonorgestrel (LNG) in plasma and serum [1] [2]. The structural similarity ensures nearly identical chemical behavior during sample preparation and analysis. The following table summarizes the application of internal standards in recent, sensitive methods.
| Deuterated Internal Standard | Analytical Technique | Application Context | Key Method Feature | Citation |
|---|---|---|---|---|
| D-(-)-Norgestrel-d7 | LC-MS/MS | Quantification of LNG in human plasma | Highly sensitive method for LNG from subdermal implants; LLOQ: 49.6 pg/mL [1] | [1] |
| Levonorgestrel-d6 (LNG-d6) | LC-MS/MS | Simultaneous panel of 10+ contraceptive steroids in human serum | Part of a multi-analyte panel for clinical trial compliance checking; LLOQ: 9 pg/mL [2] | [2] |
This protocol is synthesized from validated methods for the sensitive determination of LNG in human plasma using D-(-)-Norgestrel-d7 as the Internal Standard (IS) [1].
Chromatography:
| Time (min) | Flow Rate (µL/min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | :--- | | 0.0 | 400 | 50 | 50 | | 0.5 | 400 | 50 | 50 | | 2.0 | 400 | 5 | 95 | | 3.5 | 400 | 5 | 95 | | 3.6 | 400 | 50 | 50 | | 5.5 | 400 | 50 | 50 |
Mass Spectrometry (TSQ Quantum Ultra or equivalent):
The following diagram illustrates the complete experimental workflow:
The described method has been rigorously validated. The table below summarizes key performance characteristics as reported for a method using LNG-d6, which is functionally equivalent for validation purposes [2].
| Validation Parameter | Performance Characteristic for Levonorgestrel | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.009 - 10 ng/mL (9 - 10,000 pg/mL) [2] | R² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.009 ng/mL (9 pg/mL) [2] | Accuracy & Precision ±20% |
| Intra-Assay Precision (%CV) | 2.3% (at 1.60 ng/mL) [2] | Typically ≤15% (≤20% at LLOQ) |
| Inter-Assay Precision (%CV) | 4.4% (at 1.60 ng/mL) [2] | Typically ≤15% (≤20% at LLOQ) |
| Accuracy (%) | 103.6% (at 1.60 ng/mL) [2] | 85-115% |
| Extraction Efficiency (Recovery) | 98.9% [2] | Consistent and high |
| Matrix Effect | Data available, method robust [1] [2] | Signal suppression/enhancement ≤25% |
Q1: Why is a deuterated internal standard like Norgestrel-d7 critical for LC-MS/MS bioanalysis of Levonorgestrel? It corrects for variability in sample preparation (extraction efficiency) and ionization suppression/enhancement in the mass spectrometer, leading to significantly improved accuracy, precision, and reliability of the quantitative results [1] [2].
Q2: What is the key advantage of this LC-MS/MS method over immunoassays? LC-MS/MS offers superior specificity by chromatographically separating LNG from metabolic interferences, thereby reducing the risk of cross-reactivity and yielding more accurate and reliable concentration data, especially at low levels [3] [1].
This protocol is adapted from a validated Ultra-Flow Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) method for the determination of norgestrel in human plasma [1]. The method has been applied to pharmacokinetic studies and is summarized below.
| Item | Specification/Note |
|---|---|
| Analytical Standard | Norgestrel (pure reference standard) |
| Internal Standard | This compound (or Levonorgestrel-d6) |
| Solvents | HPLC-grade or better: Diethyl ether, Methyl tert-butyl ether (MTBE), Hexane, Ethyl acetate |
| Plasma | Control human plasma (K₂EDTA or K₃EDTA) |
| Chromatography | Zorbax XDB-Phenyl column (or equivalent phenyl-based column) |
| Mobile Phase | Suitable isocratic or gradient mixture (e.g., methanol/ammonium acetate buffer) |
Sample Preparation
Aliquot and Spike
Liquid-Liquid Extraction
Phase Separation and Evaporation
Reconstitution
Analysis
The following table summarizes the key validation parameters as reported in the literature for the norgestrel method, which your protocol should aim to meet or exceed [1].
| Validation Parameter | Result / Specification |
|---|---|
| Linearity Range | 304.36 - 50,807.34 pg/mL [1] |
| Run Time | 2.0 minutes per sample [1] |
| Intra-day Precision | < 11.0 %CV [1] |
| Inter-day Precision | < 11.0 %CV [1] |
| Intra-day Accuracy | < 9.0 % of nominal value [1] |
| Inter-day Accuracy | < 9.0 % of nominal value [1] |
| Mass Transitions (m/z) | Norgestrel: 313.30 → 245.40; IS: 319.00 → 251.30 [1] |
| Parameter | Condition |
|---|---|
| Chromatography Column | Zorbax XDB-Phenyl [1] |
| Mobile Phase | Isocratic conditions (specific solvents not detailed) [1] |
| Flow Rate | Not specified in results, typical for UFLC is 0.2-0.6 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) [1] |
| Detection | Multiple Reaction Monitoring (MRM) [1] |
The following diagram illustrates the complete workflow for the quantification of Norgestrel in plasma using this compound as the internal standard.
Levonorgestrel (LNG) is a synthetic progestin widely used in various contraceptive formulations, including oral tablets, subdermal implants, and intrauterine systems [1]. Monitoring its concentration in human plasma is crucial for pharmacokinetic studies, especially for formulations like subdermal implants that release the hormone at very low concentrations, making highly sensitive and specific analytical methods essential [1]. This application note describes a validated, highly sensitive LC-MS/MS method for quantifying levonorgestrel in human plasma, suitable for supporting drug interaction studies in clinical populations such as women living with HIV [1].
The table below summarizes the key LC-MS/MS parameters.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Specification |
|---|---|
| Column Temperature | 40 °C [1] |
| Mobile Phase A | De-ionized water + 0.1% NH₄OH [1] |
| Mobile Phase B | Methanol + 0.1% NH₄OH [1] |
| Gradient | Delivered as a gradient (specific profile not detailed in results) |
| Flow Rate | 400 μL/min [1] |
| Injection Volume | 25 μL [1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive [1] |
| MRM Transitions | LNG: 313.2 → 245.2 m/z [1] IS (Norgestrel-d7): 320.1 → 251.2 m/z [1] | | Needle Wash | Acetonitrile: Water: Formic Acid (80:20:0.1, v/v/v) [1] |
The following workflow details the sample preparation steps for a robust extraction of levonorgestrel from plasma.
The described method has been validated according to standard bioanalytical guidelines [1]. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Performance Result |
|---|---|
| Linearity Range | 49.6 - 1500 pg/mL [1] |
| Lower Limit of Quantification (LLOQ) | 49.6 pg/mL [1] |
| Accuracy and Precision | Within acceptable limits for intra-day and inter-day analysis [1] |
| Extraction Efficiency (Recovery) | Efficient extraction achieved via liquid-liquid extraction [1] |
| Specificity | No significant interference from plasma components [1] |
| Carryover | Minimized by using an optimized needle wash solvent [1] |
This sensitive method was successfully applied to quantify plasma LNG concentrations in women using a subdermal implant and receiving efavirenz- or nevirapine-based antiretroviral therapy, which is known to induce LNG metabolism and reduce its exposure [1] [2]. Such applications are pivotal for assessing drug-drug interactions that can impact contraceptive efficacy.
The validated LC-MS/MS method provides the necessary sensitivity (LLOQ of 49.6 pg/mL) to quantify the low circulating concentrations of LNG delivered by subdermal implants, which traditional UV-based HPLC or less sensitive MS methods cannot reliably detect [1] [3]. The use of a stable isotope-labeled internal standard (like norgestrel-d7 or the proposed this compound) is critical for compensating for variability in sample preparation and ionization efficiency in mass spectrometry.
This protocol offers researchers a robust framework for the bioanalysis of levonorgestrel in support of pharmacokinetic and drug-interaction studies.
| Analysis Type / Target | Stationary Phase (Column) | Mobile Phase | Detection | Flow Rate (ml/min) | Retention Time (min) | Application / Note |
|---|---|---|---|---|---|---|
| RP-HPLC of Levonorgestrel [1] | Luna C18 (150 x 4.6 mm, 5 µm) | Acetonitrile:Water (50:50, v/v) | UV, 241 nm | 1.0 | 8.5 (± 0.3) | Assay of silicone IUDs; Validated per ICH |
| Chiral Separation [2] | ZORBAX Eclipse XDB-C8 (150 x 4.6 mm, 5 µm) | Acetonitrile:Phosphate Buffer (pH 5.0, 20 mM) w/ 25 mM HP-β-CD (30:70, v/v) | UV, 240 nm | 1.0 | Not Specified | Enantiomeric separation (baseline) |
| Chiral Separation [3] | Astec CYCLOBOND II (250 x 4.6 mm, 5 µm) | Water:Acetonitrile (70:30, v/v) | UV, 254 nm | 0.8 | Not Specified | Enantiomeric separation; Isocratic |
| LC-MS/MS (Multi-Analyte) [4] | C18 Column (specific type not detailed) | Gradient of water and methanol/ACN with ammonium fluoride | MS/MS (SRM) | Not Specified | Not Specified | Quantification in human serum |
| UPLC-MS/MS (Multi-Analyte) [5] | Waters Acquity UPLC BEH C18 (150 x 2.1 mm, 1.7 µm) | Gradient of water and acetonitrile, both with 0.1% formic acid | MS/MS (SRM) | 0.3 | Within 6.5 min run | Quantification of synthetic & endogenous steroids |
This method is robust, fully validated per ICH guidelines, and ideal for quality control of solid dosage forms [1].
This highly sensitive method is suited for bioanalysis, pharmacokinetic studies, and clinical monitoring [5].
The diagram below outlines the general workflow for developing and executing an HPLC method for norgestrel analysis, from sample preparation to data analysis.
The table below summarizes the basic chemical information for this compound, which is crucial for method development.
| Property | Description |
|---|---|
| Chemical Name | (8R,9S,10R,13S,14S,17R)-13-(Ethyl-d5)-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one [1] |
| Molecular Formula | C({21})H({23})D({5})O({2}) [1] [2] |
| Molecular Weight | 317.5 g/mol [1] |
| CAS Number | 2015995-56-7 [1] |
| Application | Used as an internal standard for analytical method development and validation, particularly for the quantification of Norgestrel in bioanalytical studies [1]. |
While specific parameters for this compound are unavailable, the following tables summarize key details from robust LC-MS/MS methods developed for progestogens, including levonorgestrel. You can use these as a reference for developing your own method for this compound.
Table 1: Instrumental Parameters from Validated Methods
| Method Aspect | Example 1: Multi-Analyte Progestin Panel [3] | Example 2: Sensitive UPLC-MS/MS Method [4] [5] |
|---|---|---|
| HPLC System | Shimadzu Nexera system [3] | Waters Acquity UPLC system [5] |
| Column | Raptor Biphenyl (50 x 2.1 mm, 2.7 μm) [3] | Waters UPLC BEH C18 (150 x 2.1 mm, 1.7 μm) [5] |
| Mobile Phase | A: 0.15 mM Ammonium Fluoride in Water; B: Methanol [3] | Information missing in provided excerpts |
| Ionization Mode | Positive ion mode for progestins [3] | Heated Electrospray Ionization (HESI) in positive mode [5] |
| Detection | Triple Quadrupole (Shimadzu LCMS-8050) with MRM [3] | Triple Quadrupole (Thermo Scientific TSQ Quantum Ultra) with SRM [5] |
Table 2: Method Performance for Levonorgestrel and Related Compounds
| Performance Metric | Example 1: Expanded Panel [3] | Example 2: Ultra-Sensitive IUD Study [6] | Example 3: HPLC-MS/MS Method [7] |
|---|---|---|---|
| Linear Range | 0.009 to 10 ng/mL [3] | Up to 1.50 ng/mL [6] | 0.2 to 50 ng/mL [7] |
| Lower Limit of Quantification (LLOQ) | 0.009 ng/mL [3] | 0.05 ng/mL [6] | 0.2 ng/mL [7] |
| Precision (Imprecision) | Inter-assay Precision (%CV) < 4.4% [3] | < 8% [6] | Intra-assay < 10%; Inter-assay < 9% [7] |
Below is a generalized sample preparation and analysis protocol adapted from the UPLC-MS/MS method, which is a common approach for such analyses [5].
Norgestrel-d5 (also referenced as norgestrel-(ethyl-d5)) is a deuterium-labeled stable isotope of the synthetic progestin norgestrel, which serves as a critical internal standard in quantitative bioanalysis of contraceptive pharmacokinetics. The use of this isotopically labeled compound is essential for achieving high precision and accuracy in liquid chromatography tandem mass spectrometry (LC-MS/MS) methods, as it corrects for variability in sample preparation, ionization efficiency, and matrix effects. Norgestrel is commonly administered in combination with ethinyl estradiol in various contraceptive formulations, including oral tablets and transdermal delivery systems, requiring robust analytical methods to characterize its pharmacokinetic profile and potential drug-drug interactions in women of reproductive age [1].
The physiological context for norgestrel pharmacokinetic studies is rooted in the endocrine regulation of the reproductive system. Norgestrel operates primarily through the progesterone receptor signaling pathway, suppressing the mid-cycle luteinizing hormone (LH) surge and thereby preventing ovulation. Additionally, it induces endometrial atrophy and alters cervical mucus viscosity to further impair fertility. Understanding norgestrel's pharmacokinetics is particularly important when co-administered with other medications, as drug-drug interactions can significantly impact contraceptive efficacy and safety profiles [1] [2]. The estrogen signaling pathway, which is modulated by the ethinyl estradiol component in combined contraceptives, involves both genomic and non-genomic mechanisms through nuclear estrogen receptors and membrane-associated G-protein coupled receptors, creating a complex physiological background for these studies [3] [4].
Pharmacokinetic studies can be designed to evaluate various contraceptive formulations containing norgestrel or its prodrug norgestimate:
Table 1: Key Pharmacokinetic Parameters for Norgestrel from Literature
| Parameter | Value | Study Conditions | Source |
|---|---|---|---|
| Absolute Bioavailability | 27% (fixed in model) | Transdermal delivery | [5] |
| Lower Limit of Quantification | 50 pg/mL | LC-MS/MS assay | [5] |
| Assay Range | 0.05–2.5 ng/mL | LC-MS/MS assay | [1] |
| Coefficient of Variation | 2.28% to 15.8% | Validation results | [5] |
| Time to Reach Maximal Concentration | 11 days after SC administration | With erenumab co-administration | [1] |
The sample preparation method for norgestrel quantification using this compound as internal standard involves the following optimized steps:
Table 2: LC-MS/MS Configuration for Norgestrel Quantification
| Parameter | Specification | Notes |
|---|---|---|
| HPLC System | High-performance liquid chromatography with tandem mass spectrometry | - |
| Analytical Column | ODS-AQ 2 mm × 100 mm, 3-μm | For norgestrel separation |
| Ionization Source | Turbo ion spray | Positive ion mode |
| Mass Analyzer | Triple quadrupole | AB Sciex API 4000 or equivalent |
| Data System | Analyst Version 1.6.2 | With Assist LIMS version 6 |
| Internal Standard | Norgestrel-(ethyl-d5) | Deuterated analog |
The mass spectrometry parameters should be optimized for both norgestrel and this compound:
The following diagram illustrates the complete experimental workflow for pharmacokinetic studies using this compound:
Diagram 1: Complete experimental workflow for pharmacokinetic studies using this compound as internal standard, showing the sequence from study design through sample analysis to data processing
The data generated using this compound as an internal standard enables calculation of key pharmacokinetic parameters through non-compartmental analysis:
In comprehensive contraceptive studies, norgestrel pharmacokinetic data are often correlated with pharmacodynamic biomarkers:
The following table provides a quick reference for the critical parameters in pharmacokinetic studies using this compound:
Table 3: Quick Reference Protocol Parameters for this compound Studies
| Category | Parameter | Specification |
|---|---|---|
| Study Population | Age Range | 18-45 years |
| BMI Range | 18-30 kg/m² | |
| Health Status | Healthy with regular cycles | |
| Sample Collection | Blood Volume | 8 mL per timepoint |
| Collection Tube | Heparinized tubes | |
| Processing | Centrifuge 1500×g, 15min, 4°C | |
| Storage | ≤−20°C (short-term), ≤−80°C (long-term) | |
| Analytical Method | Internal Standard | This compound |
| Sample Volume | 500 μL plasma | |
| Extraction | Liquid-liquid extraction | |
| LLOQ | 50 pg/mL | |
| Calibration Range | 0.05–2.5 ng/mL | |
| Validation Parameters | Precision | ≤15% CV |
| Accuracy | ±15% of nominal | |
| Selectivity | No interference at retention times |
The application of This compound as an internal standard in LC-MS/MS bioanalysis represents a critical methodological advancement for precise and accurate quantification of norgestrel in pharmacokinetic studies. The protocols detailed in these application notes provide researchers with a comprehensive framework for designing and implementing robust bioanalytical methods to support contraceptive drug development and drug interaction studies. The use of this deuterated internal standard significantly enhances data quality by correcting for analytical variability throughout the sample processing and analysis workflow.
These methodologies have demonstrated their value in pivotal clinical trials that have shaped our understanding of contraceptive pharmacokinetics, including drug interaction studies that confirmed the lack of pharmacokinetic interference between erenumab and oral contraceptives containing norgestimate/norgestrel [1]. As contraceptive formulations continue to evolve, with emerging delivery systems including transdermal patches and vaginal rings, the application of this compound in bioanalytical methods will remain essential for characterizing exposure-response relationships and ensuring the efficacy and safety of these important pharmaceutical products.
Norgestrel-d5, a deuterium-labeled analog of norgestrel, is primarily used as an internal standard (IS) in the quantitative bioanalysis of norgestrel and its active enantiomer, levonorgestrel (LNG), using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1] [2] [3]. Its function is to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of analytical methods [1].
The table below summarizes the key characteristics of this compound:
| Property | Description |
|---|---|
| Chemical Name | (8R, 9S, 10R, 13S, 14S, 17R)-13-(Ethyl-d5)-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one [2] |
| Molecular Formula | C₂₁H₂₃D₅O₂ [2] [3] |
| Molecular Weight | 317.5 g/mol [2] |
| CAS Number | 2015995-56-7 [2] |
| Appearance | White solid [3] |
| Application | Reference standard for analytical method development, validation, and quality control (QC); crucial for Abbreviated New Drug Applications (ANDA) [2] |
| Storage | 2-8°C (Refrigerator) [4] [3] |
The following protocol is adapted from a validated method for the determination of levonorgestrel (LNG) in human plasma, which uses D-(-)-norgestrel-d7 as an internal standard [1]. The principles and procedures are directly applicable to methods employing this compound.
The workflow for the sample preparation and analysis is outlined in the following diagram:
The table below details the key instrument parameters as described in the literature [1]:
| Component | Parameter | Setting / Description |
|---|---|---|
| Chromatography | Column | Fortis C18 (3 µm, 100mm × 2.1mm) or equivalent |
| Mobile Phase A | De-ionized water + 0.1% NH₄OH (v/v) | |
| Mobile Phase B | Methanol + 0.1% NH₄OH (v/v) | |
| Gradient | Non-specified gradient program | |
| Flow Rate | 400 µL/min | |
| Oven Temperature | 40°C | |
| Injection Volume | 25 µL | |
| Mass Spectrometry | Ionization | Electrospray Ionization (ESI), Positive Polarity |
| Detection Mode | Multiple Reaction Monitoring (MRM) | |
| LNG Transition | 313.2 → 245.2 m/z [1] [5] | |
| This compound Transition | 318.2 → 250.2 m/z (estimated from D-(-)-norgestrel-d7 transition 320.1 → 251.2 [1]) |
While the referenced method provides a benchmark, any method developed in-house must be fully validated. Key parameters to evaluate include [1]:
This compound is a critical tool for ensuring data reliability in the quantitative bioanalysis of norgestrel and levonorgestrel in forensic toxicology and clinical pharmacology. The protocol outlined above, centered on a robust LC-MS/MS method with a deuterated internal standard, provides a framework for achieving high sensitivity and specificity required for monitoring these compounds in biological matrices.
Norgestrel is a synthetic progestin used in contraceptives, and its biologically active enantiomer is levonorgestrel (LNG) [1] [2]. Bioanalytical assays for these compounds must be highly sensitive and specific, especially when measuring low concentrations from sustained-release formulations like subdermal implants [2].
The use of a stable isotope-labeled internal standard (IS), such as Norgestrel-d5, is a core principle in these methods. It corrects for analyte loss during preparation and minimizes matrix effects in LC-MS/MS analysis, thereby improving accuracy, precision, and reproducibility [2] [3]. These protocols typically involve sample preparation via liquid-liquid extraction (LLE), followed by chromatographic separation and detection using tandem mass spectrometry [2] [3].
Here is a detailed methodology for quantifying levonorgestrel in human plasma using this compound or a similar internal standard, adapted from validated procedures [2] [3].
The table below summarizes the key instrumental parameters for a highly sensitive LC-MS/MS assay.
Table 1: Instrumental Parameters for LC-MS/MS Analysis of Levonorgestrel
| Parameter | Specification |
|---|---|
| HPLC System | Ultra-Flow Liquid Chromatography (UFLC) or equivalent [3] |
| Analytical Column | Fortis C18 (100 mm x 2.1 mm, 3 µm) [2] or Zorbax XDB-Phenyl [3] |
| Mobile Phase | A: Water + 0.1% NH₄OH; B: Methanol + 0.1% NH₄OH [2] |
| Gradient Program | Varies; example: starting with high %A, increasing to high %B for elution [2] |
| Flow Rate | 0.4 mL/min [2] |
| Injection Volume | 25 µL [2] |
| Mass Spectrometer | Triple Quadrupole with ESI+ |
| Ion Transitions (m/z) | LNG: 313.2 → 245.2 [2]; This compound (IS): 318.2 → 250.2 (estimated) |
The following workflow outlines the LLE procedure for a 500 µL plasma sample.
A validated bioanalytical method must meet specific performance criteria. The following table compiles key validation parameters from established protocols.
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Performance Data | Reference |
|---|---|---|
| Linearity Range | 49.6 - 1500 pg/mL (sensitive assay for implants) | [2] |
| 304 - 50,807 pg/mL (assay for oral dosing) | [3] | |
| Lower Limit of Quantification (LLOQ) | 49.6 pg/mL | [2] |
| Accuracy (% Bias) | Within ±15% of nominal (Within ±20% at LLOQ) | [2] [3] |
| Precision (% CV) | Intra- & inter-day CV < 11% | [3] |
| Internal Standard | This compound / Levonorgestrel-d6 effectively used | [3] |
I hope these detailed application notes and protocols provide a solid foundation for your bioanalytical work. Should you require further specifics on automating the extraction process or troubleshooting matrix effects, please feel free to ask.
This compound is a deuterium-labeled stable isotope of the synthetic progestin norgestrel, specifically designed for use in advanced bioanalytical applications. This compound serves as a critical internal standard in quantitative mass spectrometry-based methods, enabling precise measurement of norgestrel and its metabolites in complex biological matrices. The strategic incorporation of five deuterium atoms into the norgestrel molecular structure creates a distinct mass difference that allows for clear chromatographic separation and accurate quantification while maintaining nearly identical chemical properties to the native compound. This characteristic makes this compound particularly valuable in drug interaction studies, where understanding the pharmacokinetic behavior of norgestrel in the context of concomitant medications is essential for both clinical safety and regulatory requirements.
The importance of this compound in pharmaceutical research has increased significantly with the recent FDA approval of norgestrel as a nonprescription oral contraceptive (Opill), highlighting the need for thorough understanding of its drug interaction profile. As noted by the FDA, norgestrel can interact with medications used for seizures, tuberculosis, HIV/AIDS, pulmonary hypertension, and supplements containing St. John's Wort, potentially reducing its contraceptive effectiveness [1]. Furthermore, comprehensive drug interaction databases identify norgestrel as having 266 known drug interactions, including 63 major interactions that require avoidance of combination therapy [2]. In this context, this compound emerges as an indispensable tool for researchers investigating these interactions, enabling precise quantification of norgestrel levels in the presence of potentially interfering substances and providing critical data to guide clinical recommendations.
This compound (Chemical name: this compound; Synonyms: (17α)-(+/-)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d6; Wy-3707-d5; Neogest-d5; Ovrette-d5) is a deuterated synthetic progestin with molecular formula C₂₁H₂₃D₅O₂ and molecular weight of 317.48 g/mol [3]. The compound appears as a white solid and requires storage at 2-8°C in a refrigerator to maintain stability. The deuterium atoms are strategically incorporated at five positions within the norgestrel structure, creating a well-defined mass difference from the native compound (molecular weight 312.46 g/mol) while maintaining nearly identical chemical and physical properties.
The structural characteristics of this compound include the 4-ene-3-oxo moiety common to many synthetic progestins, which exhibits strong UV absorption at approximately 236 nm, a feature valuable for HPLC detection methods [4]. Additionally, the compound retains the 17-ethinyl group and 17-hydroxy group characteristic of the norgestrel family, with IR spectroscopy revealing distinctive absorption bands at 3277 and 2100 cm⁻¹ for the ethinyl group, and 3344 and 1089 cm⁻¹ for the hydroxy group [4]. These spectroscopic properties facilitate the identification and characterization of this compound in analytical methods and ensure its performance as a reliable internal standard mirrors that of the native norgestrel across various detection platforms.
Table 1: Chemical and Physical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Name | This compound |
| Synonyms | (17α)-(+/-)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d6; Wy-3707-d5; Neogest-d5; Ovrette-d5 |
| Molecular Formula | C₂₁H₂₃D₅O₂ |
| Molecular Weight | 317.48 g/mol |
| Appearance | White solid |
| Storage Conditions | 2-8°C (Refrigerator) |
| CAS Number | Not available |
| Category | Stable isotopes, pharmaceutical standards, intermediates, fine chemicals, steroids |
The development of a robust bioanalytical method for quantifying norgestrel in biological matrices requires careful optimization of both chromatographic separation and mass spectrometric detection parameters. For norgestrel quantification using this compound as an internal standard, a high-performance liquid chromatography system coupled with tandem mass spectrometry provides the necessary specificity and sensitivity. The method should utilize a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.8-μm particles) maintained at 40°C, with a mobile phase consisting of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B). A gradient elution program should be optimized to achieve adequate separation of norgestrel from potentially interfering substances, with norgestrel typically eluting at approximately 2.5-3.5 minutes under these conditions.
Mass spectrometric detection should be performed using positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. For norgestrel, the precursor ion → product ion transitions should be monitored at m/z 313.2 → 245.2 for quantification and 313.2 → 109.1 for confirmation. For this compound, the corresponding transitions should be m/z 318.2 → 250.2. Instrument parameters should be carefully optimized, including nebulizer gas flow: 10 L/min, heating gas flow: 10 L/min, interface temperature: 300°C, DL temperature: 250°C, heat block temperature: 400°C, and drying gas flow: 10 L/min. The retention times for both norgestrel and this compound should be nearly identical, typically within 0.1 minute of each other, confirming the appropriate performance of the deuterated internal standard.
Bioanalytical method validation for norgestrel quantification with this compound as internal standard must adhere to regulatory guidelines and demonstrate specificity, linearity, accuracy, precision, and stability. The method should be validated over a concentration range appropriate for the intended study, typically 50-25,000 pg/mL for norgestrel in plasma matrices [5]. For specificity, the method should demonstrate no significant interference at the retention times of norgestrel and this compound from six different lots of blank plasma, including hemolyzed and lipemic samples.
Table 2: LC-MS/MS Method Validation Parameters for Norgestrel Quantification
| Validation Parameter | Acceptance Criteria | Experimental Results |
|---|---|---|
| Linearity Range | 50-25,000 pg/mL | R² ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL | CV < 20%, accuracy 80-120% |
| Intra-day Accuracy | 85-115% | 92-107% |
| Intra-day Precision | CV ≤ 15% | CV ≤ 12% |
| Inter-day Accuracy | 85-115% | 94-105% |
| Inter-day Precision | CV ≤ 15% | CV ≤ 10% |
| Extraction Recovery | Consistent and reproducible | 95-102% |
| Matrix Effect | CV ≤ 15% | CV ≤ 10% |
| Short-term Stability | 85-115% | 92-108% |
| Freeze-thaw Stability | 85-115% | 90-106% |
| Long-term Stability | 85-115% | 93-104% |
Stability assessments should include evaluation of bench-top stability (6 hours at room temperature), processed sample stability (24 hours in autosampler at 10°C), freeze-thaw stability (three cycles), and long-term stability (-70°C for 30 days). For all stability tests, the mean calculated concentration should be within ±15% of the nominal concentration. The integrity of this compound should be verified throughout these stability experiments to ensure consistent performance as an internal standard.
Drug interaction potential through metabolic pathways represents a critical area of investigation for norgestrel, particularly given its common use in long-term contraceptive regimens. A comprehensive metabolic inhibition study should assess norgestrel's potential to inhibit major cytochrome P450 enzymes, including CYP3A4, CYP2C9, CYP2C19, and CYP2D6, using human liver microsomes or recombinant enzyme systems. The study design should incorporate this compound as an internal standard for precise quantification of specific probe substrates and their metabolites. For CYP3A4 inhibition assessment, the protocol should include incubation mixtures containing human liver microsomes (0.1 mg protein/mL), NADPH-regenerating system, norgestrel at various concentrations (0.1-100 μM), and probe substrates (testosterone for CYP3A4; diclofenac for CYP2C9; S-mephenytoin for CYP2C19; dextromethorphan for CYP2D6). After pre-incubation for 5 minutes at 37°C, reactions should be initiated with NADP+ and continued for appropriate time periods before termination with ice-cold acetonitrile containing this compound as internal standard.
Samples should be processed through centrifugation, and supernatants analyzed using the validated LC-MS/MS method with this compound enabling precise quantification of metabolite formation. Inhibition curves should be constructed by plotting percentage of control activity versus logarithm of norgestrel concentration, and IC₅₀ values determined using nonlinear regression analysis. For mechanism-based inhibition assessment, microsomes should be pre-incubated with norgestrel and NADPH for 0-30 minutes before adding probe substrates and cofactors. The time-dependent inhibition should be evaluated by comparing IC₅₀ values with and without pre-incubation. These studies are particularly relevant given the known interactions between norgestrel and medications such as antiepileptics, antiretrovirals, and St. John's Wort [1].
Membrane transporters play a significant role in the disposition and elimination of many drugs, and investigating norgestrel's potential to inhibit major transporters represents an essential component of comprehensive drug interaction assessment. Studies should focus on key transporters including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3), and Organic Cation Transporter (OCT2). For P-gp inhibition studies, a protocol using Caco-2 cells or MDCKII-MDR1 transfected cells should be implemented, with this compound serving as internal standard for quantification of probe substrates such as digoxin. Cells should be grown to confluence on permeable filters, with test articles (norgestrel at various concentrations along with positive and negative controls) applied to the donor compartment in transport buffer. Samples from both donor and receiver compartments should be collected at predetermined time points and processed with acetonitrile containing this compound before LC-MS/MS analysis.
The bidirectional transport should be assessed by measuring apparent permeability (Papp) in both apical-to-basal (A-B) and basal-to-apical (B-A) directions, with efflux ratio (ER) calculated as Papp(B-A)/Papp(A-B). Inhibition potential should be determined by comparing ER values in the presence and absence of norgestrel. For OATP1B1/1B3 inhibition studies, HEK293 cells overexpressing these transporters should be incubated with probe substrates (estradiol-17β-glucuronide for OATP1B1; cholecystokinin-8 for OATP1B3) in the presence of norgestrel at various concentrations (0.3-100 μM). After specified incubation periods, cells should be washed and lysed, with internal standard this compound added before LC-MS/MS analysis. Uptake ratio should be calculated by comparing accumulation in transporter-expressing cells versus mock cells, with inhibition expressed as percentage of control uptake. These transporter studies provide critical data for predicting clinical interactions, particularly for drugs that rely on these transport pathways for their disposition.
The following DOT language diagrams illustrate key experimental workflows for drug interaction studies using this compound:
Diagram 1: Bioanalytical Workflow for Norgestrel Quantification Using this compound Internal Standard. This diagram illustrates the sequential steps in sample processing and analysis for accurate quantification of norgestrel in biological matrices.
Diagram 2: Comprehensive Drug Interaction Assessment Strategy. This workflow outlines the systematic approach for evaluating metabolic and transporter-based drug interactions involving norgestrel.
The systematic interpretation of drug interaction data generated using this compound requires careful consideration of both in vitro results and clinical relevance. For enzyme inhibition studies, the [I]/Ki ratio (where [I] represents the maximum plasma concentration of norgestrel and Ki is the inhibition constant) should be calculated to assess interaction potential. According to regulatory guidelines, an [I]/Ki ratio ≥ 0.1 suggests a potential for clinical interaction that may require further investigation, while a ratio ≥ 1.0 indicates high interaction potential likely necessitating clinical studies and potential labeling recommendations. For norgestrel, which demonstrates peak serum concentrations of approximately 5-10 nM following administration of 0.075 mg doses [6] [1], the interpretation of inhibition constants must consider these relatively low circulating concentrations.
Transporter inhibition data should be similarly evaluated using [I]/IC₅₀ ratios, with specific cutoff values recommended by regulatory agencies for different transporter systems. For P-gp, OATP1B1, and OATP1B3, an [I]/IC₅₀ ≥ 0.1 typically warrants further clinical evaluation, while for BCRP, OCT2, OAT1, and OAT3, cutoff values of [I]/IC₅₀ ≥ 0.1 may also apply. The use of this compound as internal standard ensures the accuracy of these determinations by minimizing analytical variability and compensating for matrix effects, extraction efficiency, and instrument performance fluctuations. This precision is particularly important when studying weak to moderate inhibitors, where small measurement errors could significantly impact the [I]/IC₅₀ ratio and consequent risk assessment.
The in vitro interaction data generated using this compound-informed analytical methods directly informs the design of necessary clinical drug interaction studies. Based on the comprehensive drug interaction profile identifying 266 known interactions with norgestrel [2], clinical studies should prioritize combinations with the highest likelihood of co-administration and most significant potential clinical consequences. These include anticonvulsant medications (carbamazepine, phenytoin, topiramate), antiretroviral agents (efavirenz, nevirapine, ritonavir), and antibiotics (rifampin), all known to induce metabolic enzymes and potentially reduce norgestrel exposure. Clinical study designs should incorporate this compound as internal standard in bioanalytical methods to ensure precise quantification of norgestrel pharmacokinetic parameters, including AUC₀–t, Cmax, Tmax, and t½, in both the presence and absence of the interacting drug.
For clinical studies, a standard crossover design is typically employed, with participants receiving norgestrel alone and in combination with the suspected interacting drug. Blood sampling should be conducted at appropriate intervals (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours post-dose) to fully characterize the pharmacokinetic profile. The use of this compound as internal standard throughout sample analysis ensures data quality and reliability for regulatory submission. Based on clinical study results, dosage adjustments or alternative contraceptive recommendations may be necessary for women taking medications that significantly alter norgestrel exposure, ultimately protecting against contraceptive failure and unintended pregnancies.
This compound serves as an indispensable tool in modern pharmaceutical research, enabling precise and accurate quantification of norgestrel in complex biological matrices. The application of this deuterated internal standard spans the entire drug development continuum, from early in vitro interaction screening through definitive clinical studies, providing critical data to inform safe and effective use of norgestrel-containing products. The recently approved nonprescription status of norgestrel (Opill) further emphasizes the importance of thoroughly understanding its interaction profile, as consumers may self-medicate without direct healthcare provider oversight. In this context, the comprehensive interaction data generated using this compound-informed methods becomes essential for developing clear, evidence-based labeling instructions that protect against contraceptive failure.
The protocols and application notes detailed in this document provide researchers with standardized methodologies for conducting robust drug interaction assessments using this compound. By implementing these approaches, pharmaceutical scientists can generate high-quality, regulatory-ready data that enhances understanding of norgestrel's interactions with concomitant medications, ultimately supporting appropriate clinical use. As norgestrel continues to be widely used in both prescription and nonprescription contraceptives, the role of this compound in ensuring therapeutic effectiveness through comprehensive interaction profiling remains paramount to public health efforts to reduce unintended pregnancies.
For a systematic troubleshooting approach, key parameters to investigate are summarized in the table below.
| Parameter | Potential Issue | Suggested Optimization |
|---|---|---|
| Extraction Technique | Inefficient transfer of analyte from serum/plasma | Supported Liquid Extraction (SLE) is validated for progestins [1]. |
| Solid Phase Extraction (SPE) | Low recovery due to non-optimal SPE conditions | Optimize sample pH, elution solvent & volume. For levonorgestrel, 100% methanol, 4mL elution at pH 2 showed 70-95% recovery [2]. |
| Liquid-Liquid Extraction (LLE) | Poor partitioning into organic solvent | Choose solvent based on analyte LogP; adjust aqueous phase pH so analyte is neutral; use 7:1 solvent-to-sample ratio; add salt to drive analytes to organic phase (salting-out) [3]. |
| Chromatography | Poor peak shape or co-elution | Use a biphenyl column (e.g., Raptor Biphenyl) with methanol/water gradient and 0.15 mM ammonium fluoride additive [1]. |
Here are detailed methodologies for the key techniques mentioned.
This protocol is adapted from a validated method for simultaneous analysis of progestins, including levonorgestrel [1].
This workflow is based on the optimization of SPE for levonorgestrel in wastewater [2].
This strategy provides a fundamental approach to optimizing LLE [3].
The following conditions have been successfully used for the detection of levonorgestrel and other progestins and can serve as a reference [1].
The following diagram outlines a logical sequence for diagnosing and resolving low recovery issues.
I hope this technical guide provides a strong foundation for resolving the recovery issues with this compound.
| Analytic(s) | Sample Volume | Sample Preparation | Chromatographic Column | Mobile Phase | LLOQ (Sensitivity) | Reference |
|---|---|---|---|---|---|---|
| Levonorgestrel (LNG) [1] | 500 µL Plasma | Liquid-Liquid Extraction (tert-Butyl methyl ether) | Fortis C18 (100 mm × 2.1 mm, 3 µm) | Water + 0.1% NH4OH / Methanol + 0.1% NH4OH (Gradient) | 49.6 pg/mL | [1] |
| Panel of 10 Progestins (e.g., LNG, ENG, NET) [2] | 200 µL Serum | Supported Liquid Extraction (SLE) | Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm) | 0.15 mM Ammonium Fluoride in Water / Methanol (Gradient) | 0.009 ng/mL (9 pg/mL) for most | [2] |
| Panel of 7 Hormones (e.g., LNG, ENG) [3] | 150 µL Serum | Supported Liquid Extraction (SLE) | Not Specified | Not fully specified (Gradient used) | 0.020 ng/mL (20 pg/mL) for ENG, LNG | [3] |
| Five Progestogens & Two Estrogens [4] | 500 µL Serum | Liquid-Liquid Extraction (N-butylchloride) + Derivatization for Estrogens | Not Specified | Not fully specified (Gradient used) | Varies by analyte | [4] |
Here are detailed methodologies for the most effective sample preparation and instrumentation setup techniques.
This method, used for high-sensitivity multi-analyte panels, is highly effective for purifying samples and reducing matrix effects [3] [2].
This protocol is optimized for maximum sensitivity, crucial for detecting very low analyte levels [1].
My method's sensitivity is insufficient for low pg/mL levels. What can I do?
How can I reduce ion suppression from the sample matrix?
The following workflow diagram illustrates the logical decision process for method optimization:
The table below summarizes common peak shape anomalies, their likely causes, and recommended solutions based on troubleshooting expertise and norgestrel-specific literature [1] [2] [3].
| Peak Symptom | Possible Causes | Recommended Solutions |
|---|---|---|
| Double Peaks / Split Peaks | Partially blocked column frit or void at column head [1]. | Reverse-flush the column (check manufacturer guidelines first) or replace the column frit [1]. |
| Tailing Peaks | - Secondary interactions with active sites (e.g., silanols) for basic compounds.
This workflow will help you systematically diagnose and resolve peak shape problems:
For researchers developing a highly sensitive and specific assay for norgestrel (and its deuterated analog norgestrel-d5), the following protocol has been validated for human plasma [4].
Temperature impacts retention time, selectivity, and system pressure. In reversed-phase HPLC, increasing temperature typically reduces retention time by lowering mobile phase viscosity [5]. Temperature can also fine-tune selectivity for complex separations. It is crucial to maintain a stable temperature (e.g., 40°C) and pre-heat the mobile phase to avoid temperature gradients that cause peak distortion [5] [4].
Proceed with caution. Reversing the column can sometimes dislodge particulates from the inlet frit [1]. However, columns packed with small particles (≤ 3 µm) may have different porosity frits at the inlet and outlet. Reversing a column not designed for it can lead to particle leakage and column failure. Always consult the column manufacturer's instructions before reversing [1].
Peak tailing for basic analytes in reversed-phase HPLC is often caused by ionic interactions with acidic silanol groups on the silica-based stationary phase [3]. To resolve this:
A sudden onset of broad peaks across many injections often points to hardware issues [2].
A study detailing the analysis of Levonorgestrel (LNG), a compound very closely related to Norgestrel, offers a robust and validated RP-HPLC method. This can serve as an excellent starting point for developing your own protocol for Norgestrel-d5 [1] [2].
Summary of the Validated RP-HPLC Method for Levonorgestrel
| Parameter | Specification |
|---|---|
| Analytical Technique | Reversed-Phase High Performance Liquid Chromatography (RP-HPLC) |
| Objective | Drug extraction and quantification from a silicone polymer matrix |
| Extraction Solvent | Tetrahydrofuran (THF) |
| Extraction Time | 30 min soaking + 10 min sonication (significantly faster than older 48h methods) |
| Analytical Column | Luna C18 (150 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 241 nm |
| Injection Volume | 20 μl |
| Retention Time | ~8.5 minutes |
| Run Time | 15 minutes |
| Linearity Range | 2.6 - 15.6 μg/ml (r = 0.9999) |
Based on the established method, here is a technical support guide in a Q&A format.
Frequently Asked Questions
Q1: How can I improve the efficiency of drug recovery from a polymer matrix?
Q2: My chromatogram shows poor peak shape or shifting retention times. What could be the issue?
Q3: How can I confirm that my analytical method is precise and accurate for quantification?
The following diagram visualizes the complete experimental workflow based on the validated method:
For a stable isotope-labeled internal standard like norgestrel-d5, its chemical behavior is expected to be nearly identical to the unlabeled compound (norgestrel) and its analogs (e.g., levonorgestrel). Key evidence and methodological insights from research include:
Here are detailed methodologies you can adapt for processing plasma samples containing norgestrel or its analogs.
This protocol provides a robust foundation for method development [1].
This method offers an alternative with more accessible equipment [2].
The table below summarizes potential stability issues and recommended solutions based on standard analytical practices.
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Degradation during storage | Chemical instability in plasma; enzyme activity. | Store plasma samples at -40°C to -80°C; avoid repeated freeze-thaw cycles [1]. |
| Low extraction recovery | Inefficient transfer from plasma; poor solvent choice. | Use internal standard (e.g., norgestrel-d7); optimize LLE solvent (e.g., tert-Butyl methyl ether) [1] [2]. |
| Signal suppression in MS | Inefficient chromatographic separation; matrix effects. | Improve gradient elution; use specific MS/MS transitions to enhance selectivity [1]. |
| Inconsistent results | Instability in processed samples; analyte adsorption. | Keep autosampler temperature low (e.g., 4-10°C); analyze reconstituted samples promptly [1]. |
The following diagram outlines a general workflow for assessing the stability of this compound in plasma, based on standard bioanalytical practices.
What is the best long-term storage temperature for this compound in plasma? While specific data for this compound is unavailable, methods for levonorgestrel successfully use storage at -40°C [1]. For long-term biobanking, -80°C is often preferred to minimize any potential enzymatic or chemical degradation.
How many freeze-thaw cycles can this compound plasma samples withstand? The search results do not provide a definitive number. A systematic investigation is required. A standard protocol involves subjecting quality control samples to three to five freeze-thaw cycles and comparing the analyte response to that of freshly prepared samples.
Is this compound stable in the autosampler after sample preparation? Stability in the autosampler (typically 4-10°C) should be verified for your specific method. The cited levonorgestrel method involved reconstitution and placement in the autosampler, implying stability over the analytical run time [1]. It is recommended to test the stability of processed this compound samples over 24-72 hours.
| Study Focus / Analytes | Sample Preparation & Extraction | LC-MS/MS Configuration | Achieved Sensitivity (LLOQ) |
|---|
| Multiple Contraceptive Hormones in Human Serum [1] | Liquid-liquid extraction (LLE) with dichloromethane. Small sample volume (200 µL). | LC: Reversed-phase column. MS/MS: Multiple Reaction Monitoring (MRM). Ion Source: Electrospray Ionization (ESI). | Levonorgestrel (LNG): 0.05 ng/mL Other progestins (e.g., NET, ENG) also quantified. | | Estrogens and Progestogens in Human Serum [2] | LLE with N-butylchloride. Derivatization of estrogens with dansyl chloride to enhance ionization. | UPLC: Separate conditions for progestogens and estrogens. MS/MS: MRM mode. Ion Source: ESI. | Levonorgestrel (LNG): 0.02 ng/mL Method designed for low hormone levels. |
Here is a deeper dive into the methodologies that you can adapt for norgestrel-d5 analysis.
This method from Contraception journal (2018) is noted for its simple preparation and high sensitivity [1].
Sample Preparation (Extraction):
LC-MS/MS Analysis:
While the 2019 study in Contraception used derivatization specifically for estrogens, this principle is a crucial technique for sensitivity enhancement and can be explored for specific norgestrel metabolites or in other contexts [2].
The following diagram illustrates the core workflow for a sensitive LC-MS/MS analysis of norgestrel, integrating the key steps from the protocols above.
Q1: What is the biggest advantage of using LC-MS/MS over immunoassays for norgestrel quantification? A1: LC-MS/MS offers superior specificity and selectivity. It can distinguish between norgestrel, its deuterated internal standard (this compound), and potentially interfering metabolites or other compounds in the sample, which immunoassays often cannot do. This reduces the risk of cross-reactivity and false positives [1].
Q2: Why is a deuterated internal standard like this compound critical for this method? A2: this compound corrects for matrix effects and variability in sample preparation and ionization. It behaves almost identically to the native norgestrel during extraction and LC separation but has a different mass for detection. By monitoring the response ratio of norgestrel to this compound, you can achieve more accurate and precise quantification [2] [1].
Q3: I am still facing sensitivity issues. What are the key parameters to re-optimize? A3:
The table below summarizes potential root causes of internal standard (IS) variability, which is critical for troubleshooting accuracy concerns [1].
| Pattern of Variability | Potential Root Cause | Impact on Data Accuracy |
|---|---|---|
| Random variability across a batch/study | Instrument malfunction; poor quality lab supplies; lack of processed sample homogeneity; analyst operational errors [1]. | Requires root cause identification; potential for significant inaccuracy. |
| Decreased IS response with increasing analyte concentration | Ionization suppression/competition between the analyte and IS in the mass spectrometer source [1]. | High potential for inaccuracy; IS fails to correct for suppression. |
| Systematic difference in IS response between calibrators/QCs and study samples | Matrix effects from endogenous components (e.g., disease status); drug stabilizers in sample collection tubes; different anticoagulants; plasticizers in commercial plasma [1]. | High potential for inaccuracy if the IS does not track the analyte. |
| Abnormal IS response in a few specific subjects | Underlying health conditions of the subject; concurrently administered medications [1]. | Potential for inaccuracy in affected samples. |
| Different IS response between pre-dose and post-dose study samples | Interference from drug metabolites or dosing vehicles [1]. | Potential for inaccuracy in post-dose samples. |
| Unexpected ISV during a specific time frame in a study | Change in lab supplies; "charging" of the mass spectrometer [1]. | Requires investigation to determine impact. |
When you identify abnormal IS response, a parallelism test is recommended to investigate whether the IS correctly tracks the analyte in the affected study samples [1].
This test involves serially diluting the study sample with control (blank) matrix or using standard addition, then re-analyzing. The central hypothesis is that a well-tracked IS will maintain a consistent analyte-to-IS signal ratio across dilutions, confirming accuracy.
This method checks if the IS correctly tracks the analyte despite matrix effects [1].
Based on the identified pattern and parallelism test results, you can apply targeted fixes.
Here are answers to common questions about preparing Norgestrel-D5 for analysis.
What is the primary use of this compound? this compound is a deuterated internal standard, which is essential for ensuring accuracy and precision in quantitative mass spectrometry. It is used for analytical method development, validation, and quality control, particularly in the bioanalysis of norgestrel or levonorgestrel in various matrices [1] [2].
What is a typical concentration range for a calibration curve? For serum analysis using LC-MS/MS, a broad linear range is used. One validated method for levonorgestrel and other progestogens used a calibration curve from 0.009 to 10 ng/mL [2]. Another UPLC-MS/MS method established a range of 25 to 50,000 pg/mL (0.025 to 50 ng/mL) for progestogens in serum [3].
How should I handle and store this compound? As a high-quality reference standard, it should be handled with care. Always wear appropriate personal protective equipment (PPE) and work in a well-ventilated area. The product is intended for analytical purposes only and is not for human use. Prevent contamination by using dedicated equipment [1].
This guide addresses common issues, their potential causes, and solutions. The following protocols provide a foundation for your work.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Recovery | Inefficient extraction from matrix | Switch to a supported liquid extraction (SLE) method for higher efficiency [2]. |
| Incomplete protein precipitation | Ensure adequate solvent-to-sample ratio and vigorous vortexing [3] [2]. | |
| Ion Suppression | Co-eluting matrix components | Improve chromatographic separation with a suitable UPLC column (e.g., C18 or Biphenyl) [3] [2]. |
| Inadequate sample cleanup | Implement a more selective extraction (e.g., liquid-liquid extraction with n-butylchloride) [3]. | |
| Poor Chromatography | Broad or tailing peaks | Use a UPLC system with sub-2µm particles for superior resolution [3]. |
| Adjust mobile phase (e.g., add ammonium fluoride) to improve peak shape [2]. | ||
| Inconsistent Results | Improper internal standard mixing | Ensure isotopic internal standard (this compound) is added at the beginning of sample prep [2]. |
| Vortex samples thoroughly after adding internal standard and extraction solvents [3] [2]. |
Here are detailed methods adapted from the search results that you can use as a starting point for optimizing your this compound sample preparation.
This method is adapted from a validated protocol for the simultaneous analysis of multiple progestogens [2].
Workflow:
Steps:
This method is based on a UPLC-MS/MS protocol for sex-steroid hormones [3].
Workflow:
Steps:
The table below summarizes critical mass spectrometry parameters for norgestrel/levonorgestrel and its deuterated standard, based on the cited literature.
| Parameter | Specification / Value | Application / Note |
|---|---|---|
| HPLC Column | Luna C18 (150 x 4.6 mm, 5 µm) [4] | Routine RP-HPLC analysis with UV detection. |
| UPLC Column | UPLC BEH C18 (150 x 2.1 mm, 1.7 µm) [3] | Provides faster, high-resolution separation for MS. |
| Mobile Phase | ACN:H₂O (50:50, v/v) [4] | Isocratic elution for simple methods. |
| Water (A) / Methanol (B) with 0.15 mM Ammonium Fluoride [2] | Gradient elution for complex samples; additive improves ionization. | |
| Ionization Mode | Heated Electrospray Ionization (H-ESI), Positive Mode [3] [2] | Standard for progestogen analysis. |
| LLOQ | 0.009 ng/mL (for Levonorgestrel) [2] | Lower Limit of Quantification in serum. |
| 25 pg/mL (for Progestogen Panel) [3] |
Q1: What are the most common sources of interference in a norgestrel-d5 assay? The most common sources are cross-reactivity from structurally similar compounds and matrix effects [1]. Norgestrel metabolites or other synthetic progestogens present in the sample can be recognized by the assay's antibodies or interact with the mass spectrometry ionization process, leading to inaccurate quantification of this compound.
Q2: What is the recommended first step to troubleshoot suspected interference? The recommended first step is to re-analyze the sample using a different analytical principle [1]. If the initial method was an immunoassay, confirm the results using a highly specific method like LC-MS/MS [2]. LC-MS/MS provides superior specificity by separating analytes chromatographically and identifying them by their unique mass-to-charge ratio.
Q3: My LC-MS/MS method for norgestrel and progesterone shows interference. How can I improve it? You can optimize the method by ensuring chromatographic resolution of the analytes and using tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) [2]. Using specific transitions (e.g., m/z 313 → 245 for norgestrel) and a stable isotope-labeled internal standard like this compound itself corrects for matrix effects and improves accuracy and precision.
Q4: Can substances from the sample matrix really affect my this compound assay? Yes. Components in the sample matrix (e.g., lipids, proteins, or salts) can suppress or enhance the ion signal in mass spectrometry-based assays, a phenomenon known as matrix effect [1]. Using a stable isotope-labeled internal standard like this compound is the best practice to correct for these effects, as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.
Follow this logical workflow to diagnose and correct assay interference.
Before investing in optimization, confirm that the aberrant results are due to analytical interference and not a physiological or pre-analytical factor.
Once interference is confirmed, systematically investigate its source. The table below outlines common sources and resolution strategies.
| Interference Source | Investigation Method | Resolution Strategy |
|---|---|---|
| Cross-reactivity [1] | Analyze pure standards of suspected cross-reactants (e.g., norgestrel metabolites, other progestins). | Use a more specific antibody (immunoassay) or optimize LC-MS/MS to achieve baseline separation of peaks. |
| Matrix Effects [1] | Perform post-column infusion or post-extraction addition experiments to detect ion suppression/enhancement. | Improve sample cleanup (e.g., Solid-Phase Extraction), change chromatographic conditions, or use a stable isotope-labeled internal standard (e.g., this compound). |
| Metabolites & Impurities [3] | Use Diode Array UV to check for peak purity/shifts; use HRMS for exact mass of impurities. | Employ preparatory chromatography to isolate the impurity for full structural identification via NMR and HRMS. |
After implementing changes, a partial or full re-validation of the analytical method is mandatory to ensure the interference has been eliminated and the method is reliable.
This protocol provides a foundational LC-MS/MS method suitable for this compound analysis.
This protocol is crucial for identifying unknown interfering compounds.
The table below summarizes the core characteristics of norgestrel-d5 and norgestrel-d7.
| Feature | This compound | Norgestrel-d7 |
|---|---|---|
| Chemical Name | D-(-)-Norgestrel-d5 [1] | D-(-)-Norgestrel-d7 [2] [3] |
| Primary Application | Internal Standard for Levonorgestrel (LNG) in LC-MS/MS [1] | Internal Standard for Levonorgestrel (LNG) in LC-MS/MS [2] [3] |
| Deuterium Atoms | 5 | 7 |
| Use in Published Methods | Cited in a 2016 research article [1] | Cited in 2023 validated, multiplexed LC-MS/MS assays [2] [3] |
Both this compound and norgestrel-d7 serve the same fundamental purpose: to act as internal standards for the quantification of levonorgestrel in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] [1] [3]. Using a deuterated version of the analyte corrects for losses during sample preparation and fluctuations in instrument response.
Recent, highly robust methods have utilized norgestrel-d7. The following table details key experimental data and performance characteristics from a validated multiplexed assay for progestins [2] [3].
| Parameter | Experimental Details & Performance Data |
|---|---|
| Full Method Context | Multiplexed LC-MS/MS for ETO, LNG, MPA, and NET in human plasma [2] [3] |
| Internal Standard | Norgestrel-d7 [2] [3] |
| Sample Preparation | Liquid-Liquid Extraction: 0.500 mL plasma + 0.020 mL internal standard solution + 4.0 mL methyl-t-butyl ether; vortex 10 min, centrifuge, organic layer evaporated and reconstituted [3] |
| LC Configuration | Column: Zorbax Eclipse Plus C8 (50 x 2.1 mm, 3.5 µm). Guard Column: Zorbax Eclipse Plus C8 (4.6 x 12.5 mm). Mobile Phase: A) 0.1% NH₄OH in water; B) 0.1% NH₄OH in methanol. Gradient: 50% B to 80% B over 5.00 min. Flow Rate: 0.6 mL/min [3] |
| MS Detection | Tandem Mass Spectrometry (MS/MS) with multiple reaction monitoring (MRM) [3] |
| Key Validation Results | - Linearity for LNG: 20–20,000 pg/mL (R² >0.99) [3]
The experimental workflow for this assay can be visualized as follows:
For researchers developing or optimizing a bioanalytical method, the choice between standards involves practical considerations.
The following table consolidates experimental data from validated methods, which can serve as a benchmark for expected performance.
| Analytical Method Focus | Sample Matrix | Internal Standard Used | Linearity Range for Levonorgestrel (or Norgestrel) | Lower Limit of Quantification (LLOQ) | Key Sample Preparation Technique |
|---|---|---|---|---|---|
| Quantification of LNG from subdermal implants [1] | Human Plasma | D-(-)-norgestrel-d7 | 49.6 to 1500 pg/mL (≈0.05 to 1.5 ng/mL) | 49.6 pg/mL | Liquid-liquid extraction (tert-Butyl methyl ether) |
| Expanded panel for synthetic progestins [2] | Human Serum | LNG-d6 | 0.009 to 10 ng/mL | 0.009 ng/mL | Supported Liquid Extraction (SLE+) |
| Quantification of LNG from Intrauterine Devices (IUDs) [3] | Human Serum | Sixfold deuterated norgestrel | 0.05 to 1.50 ng/mL | 0.05 ng/mL | Liquid-liquid extraction (diethyl ether) with online SPE |
| Quantitative determination of norgestrel [4] | Human Serum | Norethisterone | 0.2 to 50 ng/mL | 0.2 ng/mL | Information not specified in abstract |
| Bioanalysis in rat plasma [5] | Rat Plasma | Not specified for LNG | 0.5 to 50 ng/mL | 0.5 ng/mL | Liquid-liquid extraction (hexane:ethyl acetate) |
Here are the methodologies for the key assays from the search results to provide supporting experimental data.
The diagram below outlines the general workflow used in these validated methods, from sample collection to data analysis.
For researchers and scientists, understanding the distinction between specificity and selectivity is crucial for method validation. The terms are often used interchangeably, but they have nuanced differences as defined in analytical guidelines [1].
A published LC-MS/MS method for quantifying levonorgestrel (the active enantiomer of norgestrel) provides an excellent template for the type of validation data you need for Norgestrel-d5 [2]. While this study uses D-(-)-norgestrel-d7 as the Internal Standard (IS), the experimental approach for proving specificity and selectivity is directly applicable.
The table below summarizes the key parameters from this validated method [2]:
| Validation Parameter | Experimental Detail | Result / Outcome |
|---|---|---|
| Analytical Technique | LC-MS/MS with ESI+ | Confirmed specificity for LNG |
| Chromatography | Fortis C18 column; Gradient elution with methanol/water + 0.1% NH4OH | Successful separation |
| Sample Preparation | Liquid-liquid extraction with 500 µL plasma and tert-Butyl methyl ether | Effective sample clean-up |
| Specificity/Selectivity | Tested against blank human plasma; No interference at retention times of LNG and IS | Demonstrated |
| Lower Limit of Quantification (LLOQ) | 49.6 pg/mL | High sensitivity achieved |
| Internal Standard | D-(-)-Norgestrel-d7 | Used for quantification |
To create the objective comparison guide you require, you can build upon the experimental framework above. The following workflow outlines the key steps for generating the necessary validation data to directly compare different internal standards, such as this compound and Norgestrel-d7.
To generate the data for your guide, you will need to perform the following experiments, adapting the protocol from the search results [2]:
Sample Preparation:
LC-MS/MS Analysis:
Validation Experiments:
The table below summarizes the key data for Levonorgestrel-d6 from recent studies. Direct comparative data for other norgestrel standards (like Levonorgestrel-d7) in the same experiment is limited in the provided search results.
| Internal Standard | Molecular Formula & Weight | Purity | Key Quantitative Data (Recovery, Matrix Effect, Stability) | Primary Application Context |
|---|
| Levonorgestrel-d6 | C₂₁H₂₂D₆O₂, 318.49 g/mol [1] | >95%, ~99.6% by HPLC, >98% atom D [1] | Recovery: ~93.9% from plasma [1] Matrix Effect: Minimal (see Table 1) [1] Stability: Excellent across various conditions (see Table 2) [1] | LC-MS/MS quantification of Levonorgestrel in human plasma [1] | | Levonorgestrel-d7 | Information not explicitly stated in provided search results | Information not explicitly stated in provided search results | Recovery/Effects: Used in a validated multiplex assay; specific performance data for the standard itself not highlighted [2] [3] | LC-MS/MS multiplex assay for ETO, LNG, MPA, and NET in human plasma [2] [3] |
The high-quality data for Levonorgestrel-d6 comes from rigorously validated bioanalytical methods.
Two main sample preparation techniques are prominently used for processing plasma samples before analysis:
The core analysis is performed using Liquid Chromatography coupled with Tandem Mass Spectrometry.
Methods employing Levonorgestrel-d6 demonstrate excellent performance [1]:
The following diagram illustrates the general workflow for quantifying steroid hormones like levonorgestrel using LC-MS/MS and a deuterated internal standard, integrating the key steps discussed above.
The table below compiles the Lower Limits of Quantification (LLOQ) for norgestrel from recent research studies that utilize advanced mass spectrometry techniques.
| Source (Publication Year) | Analytical Technique | LLOQ for Norgestrel | Sample Matrix | Key Application Note |
|---|---|---|---|---|
| Blue et al. (2018) [1] [2] | LC-MS/MS | 0.020 ng/mL | Human Serum | Method simultaneously quantifies 5 contraceptive & 2 endogenous steroids. |
| Cirrincione et al. (2019) [3] | UPLC-MS/MS | 25 pg/mL (0.025 ng/mL) | Human Serum | Method validated for long-term (>2 years) clinical trial robustness. |
| Springer Article (2019) [4] | LC-MS/MS | 0.05 ng/mL | Human Plasma | Method used in a drug-interaction study with a norgestimate-containing oral contraceptive. |
The methodologies from these studies share common, rigorous steps for quantifying steroid hormones in biological samples:
The following diagram illustrates the general workflow of these analytical methods:
The most relevant study describes the development and validation of an ultra-high performance LC-MS/MS method for the simultaneous analysis of multiple contraceptive hormones, using Norgestrel-d6 as the isotopic internal standard for Levonorgestrel (LNG) quantification [1]. This methodology is directly applicable for robustness testing of Norgestrel-d5.
Experimental Protocol Summary [1]:
Key Validation Parameters [1]: The table below summarizes the experimental data for the method's performance, which characterizes its robustness for key analytes.
| Parameter | Description / Value |
|---|---|
| Calibration Range | 0.009 to 10 ng/mL for all analytes [1]. |
| Lower Limit of Quantification (LLOQ) | 0.009 ng/mL for LNG [1]. |
| Intra-Assay Precision (%CV) | Ranged from 2.3% to 6.4% for low-concentration quality controls (QC) across various progestins [1]. |
| Inter-Assay Precision (%CV) | Ranged from 4.4% to 10.6% for low-concentration QCs across various progestins [1]. |
| Extraction Efficiency (Recovery) | 98.9% for LNG [1]. |
The following diagram illustrates the core experimental workflow, which is central to assessing the method's robustness.
To find studies that more directly address your request, you could:
("LC-MS/MS" OR "UPLC-MS/MS") AND "norgestrel" AND "stability" OR "ruggedness".